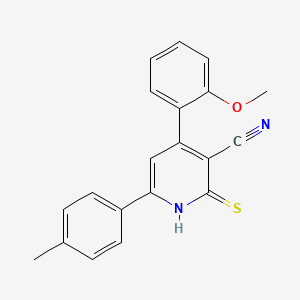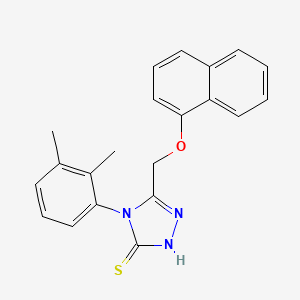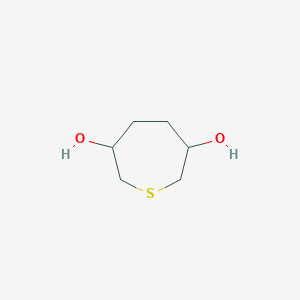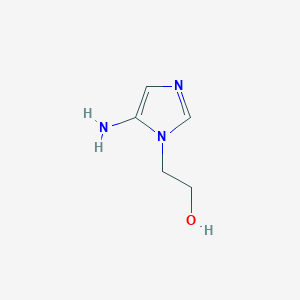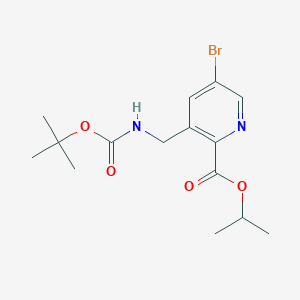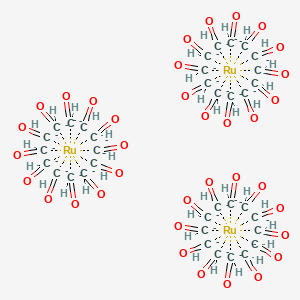
Tris(rutheniumdodecacarbaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(rutheniumdodecacarbaldehyde) is a complex organometallic compound that features ruthenium as its central metal atom. This compound is notable for its unique structure and potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The presence of multiple aldehyde groups and ruthenium atoms makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(rutheniumdodecacarbaldehyde) typically involves the reaction of ruthenium trichloride with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: Industrial production of Tris(rutheniumdodecacarbaldehyde) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(rutheniumdodecacarbaldehyde) undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ruthenium centers can undergo substitution reactions with ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triphenylphosphine in dichloromethane.
Major Products:
Oxidation: Tris(rutheniumdodecacarboxylic acid).
Reduction: Tris(rutheniumdodecacarbinol).
Substitution: Tris(rutheniumdodecacarbaldehyde) phosphine complex.
Wissenschaftliche Forschungsanwendungen
Tris(rutheniumdodecacarbaldehyde) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Tris(rutheniumdodecacarbaldehyde) involves its interaction with biological molecules such as DNA and proteins. The aldehyde groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of stable adducts. This interaction can disrupt the normal function of the biological molecules, leading to cell death in the case of cancer cells. The ruthenium centers can also participate in redox reactions, further enhancing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Tris(rutheniumdodecacarbaldehyde) can be compared with other similar compounds, such as:
Tris(2,2’-bipyridyl)ruthenium(II): Known for its photophysical properties and used in electrogenerated chemiluminescence.
Triruthenium dodecacarbonyl: A precursor to various organoruthenium compounds and used in catalysis.
Tris(hydroxymethyl)aminomethane (Tris): Commonly used as a buffer in biochemical experiments.
Uniqueness: Tris(rutheniumdodecacarbaldehyde) is unique due to its multiple aldehyde groups and the presence of ruthenium, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C36H36O36Ru3-36 |
|---|---|
Molekulargewicht |
1347.9 g/mol |
IUPAC-Name |
methanone;ruthenium |
InChI |
InChI=1S/36CHO.3Ru/c36*1-2;;;/h36*1H;;;/q36*-1;;; |
InChI-Schlüssel |
SFXASQQYOKWDHR-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Ru].[Ru].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


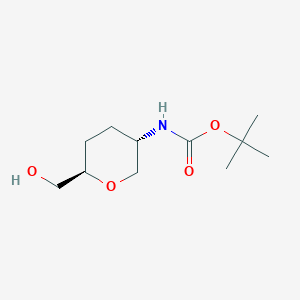


![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)

